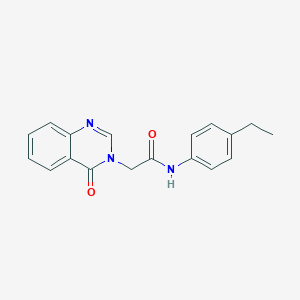
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as AG490, is a potent inhibitor of Janus kinases (JAKs) and has been extensively studied for its therapeutic potential in various diseases.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide inhibits JAKs, which are intracellular tyrosine kinases that play a crucial role in the JAK/STAT signaling pathway. By inhibiting JAKs, this compound prevents the activation of STATs, which are transcription factors that regulate gene expression. This leads to the inhibition of immune responses and cell proliferation, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cytokine production, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune disorders in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide is its specificity for JAKs, which allows for targeted inhibition of the JAK/STAT signaling pathway. However, this compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its off-target effects on other kinases.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide can be synthesized by reacting 3-chloro-4-methoxyaniline with 3-methyl-2-benzoxazolinone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to give this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C16H16ClNO3 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-11-7-8-14(20-2)13(17)9-11/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
YTNNWKTUXMHNKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)




![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)



